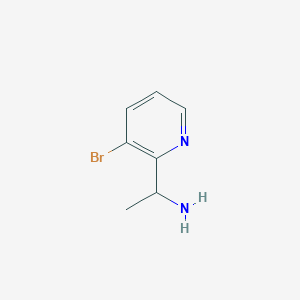

1-(3-Bromopyridin-2-yl)ethanamine

Description

BenchChem offers high-quality 1-(3-Bromopyridin-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopyridin-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

1-(3-bromopyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 |

InChI Key |

SVDQMJUOIHNSKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)N |

Origin of Product |

United States |

The Enduring Significance of Pyridine Derivatives in Synthetic Chemistry

Pyridine (B92270) and its derivatives are cornerstone heterocyclic compounds in the realm of organic chemistry, with their applications spanning from medicinal chemistry to materials science. sciencepublishinggroup.comresearchgate.net The nitrogen atom within the aromatic ring imparts a basic character and polarity, influencing the molecule's physical and chemical properties. nih.gov This unique electronic feature allows pyridine rings to act as ligands for metal catalysts, participate in hydrogen bonding, and serve as a core scaffold in a vast array of functional molecules. nih.govunimi.itbiosynce.com

The versatility of the pyridine nucleus is evident in its presence in numerous FDA-approved drugs, where it contributes to the modulation of physicochemical properties and biological activity. nih.gov The ability to readily functionalize the pyridine ring at various positions makes it an attractive starting point for the construction of diverse molecular architectures. nih.gov Consequently, the development of new synthetic methodologies for pyridine derivatives remains an active and important area of research. researchgate.net

Halogenated Aminopyridines: Versatile Scaffolds for Synthesis

The introduction of both a halogen atom and an amino group onto the pyridine (B92270) ring creates a bifunctional scaffold with significant synthetic potential. Halogenated aminopyridines are valuable intermediates, as the halogen atom can be readily displaced or participate in cross-coupling reactions, while the amino group provides a site for further elaboration. nih.govnsf.gov This dual reactivity allows for the sequential and controlled introduction of different substituents, leading to the construction of complex heterocyclic systems. nih.gov

Specifically, the presence of a bromine atom offers a handle for a variety of transformations, including Suzuki-Miyaura and Heck cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. acs.org The amino group, on the other hand, can undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide range of functional groups. libretexts.org This combination of reactive sites makes halogenated aminopyridines highly sought-after precursors in drug discovery and materials science.

Research Context and Scope of 1 3 Bromopyridin 2 Yl Ethanamine Studies

General Synthetic Routes and Methodological Optimization

The construction of the 1-(3-bromopyridin-2-yl)ethanamine scaffold can be achieved through several primary pathways, each with its own set of advantages and requirements for optimization.

A direct and common approach for synthesizing aminopyridine derivatives involves the amination of a suitable bromopyridine precursor. For the synthesis of 1-(3-bromopyridin-2-yl)ethanamine, this can involve the reaction of a 2-substituted-3-bromopyridine with an amino-containing reagent. One method involves the reaction of 3-bromopyridine (B30812) with ethanamine, typically facilitated by heating in a suitable solvent.

Another strategy involves coupling reactions starting from bromopyridine derivatives. For instance, various 3-bromo-2-[(N-substituted)amino]pyridines can be prepared, which are analogues of the target compound. researchgate.net These methods often require careful control of reaction conditions to avoid side reactions and the formation of tars. researchgate.net

Table 1: Amination of Bromopyridine Precursors

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Bromopyridine | Ethanamine | 2-(3-Bromopyridin-2-yl)ethanamine |

Reductive amination is a highly versatile and controlled method for forming amine-carbon bonds, avoiding the issue of multiple alkylations that can occur with direct alkylation. masterorganicchemistry.com This two-step process involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the corresponding amine. libretexts.org

For the synthesis of 1-(3-bromopyridin-2-yl)ethanamine, a key intermediate is 3-bromopyridine-2-carbaldehyde. nih.gov This aldehyde can be reacted with ammonia (B1221849) or an equivalent amine source to form an intermediate imine. Subsequent reduction with a suitable reducing agent yields the target primary amine. libretexts.orgyoutube.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com Hydrogenation with a palladium catalyst is another viable reduction method. youtube.com

Table 2: Reagents for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 3-Bromopyridine-2-carbaldehyde | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | 1-(3-Bromopyridin-2-yl)ethanamine | masterorganicchemistry.comlibretexts.orgnih.gov |

| 3-Bromopyridine-2-carbaldehyde | Ammonia | Hydrogen gas (H₂) / Palladium (Pd) catalyst | 1-(3-Bromopyridin-2-yl)ethanamine | youtube.com |

An alternative synthetic route involves the direct bromination of a pre-existing pyridine ethanamine scaffold. This approach relies on the regioselective introduction of a bromine atom onto the pyridine ring. The synthesis of 3-bromopyridine itself can be achieved by the direct bromination of pyridine. google.com However, the directing effects of the substituents on the pyridine ring are crucial.

In a related synthesis, 2-aminopyridine (B139424) can be brominated to yield 2-amino-5-bromopyridine. orgsyn.org This reaction is typically carried out in acetic acid, where the initial temperature is kept low and then allowed to rise to manage the crystallization of the product's hydrobromide salt. orgsyn.org This suggests that direct bromination of a 2-(pyridin-2-yl)ethanamine could potentially yield the 3-bromo or 5-bromo isomer, depending on the reaction conditions and the directing influence of the ethanamine side chain. The synthesis of 3-bromopyridine often involves reacting pyridine with bromine in the presence of sulfuric acid at high temperatures. google.com

The optimization of reaction conditions is critical for maximizing the yield and purity of 1-(3-bromopyridin-2-yl)ethanamine and its analogues. Key parameters include temperature, solvent, and the choice of reagents.

For amination reactions involving 3-bromopyridine, heating is often required, with temperatures typically ranging from 60°C to 100°C. Common solvents for this type of reaction include alcohols such as ethanol (B145695) or methanol (B129727). Purification frequently employs column chromatography or recrystallization.

In the synthesis of related precursors, such as 1-(3-bromopyridin-2-yl)ethanone (B187598) from 3-bromopyridine oxide, specific temperature ranges are crucial for different steps. The initial oxidation of 3-bromopyridine may be performed at 50°C to 80°C for 3 to 5 hours, while a subsequent acylation reaction may be carried out at 80°C to 100°C. google.com

For direct bromination of pyridine, reaction temperatures can be as high as 130-140°C in the presence of 80-95% sulfuric acid, with a reaction time of 7-8 hours. google.com The molar ratio of the reactants, such as bromine to pyridine, is also a key parameter to optimize for higher yields. google.com

Table 3: Example Reaction Condition Parameters

| Reaction Type | Precursors | Temperature | Solvent/Catalyst | Reference |

|---|---|---|---|---|

| Amination | 3-bromopyridine, ethanamine | 60°C - 100°C | Ethanol or Methanol | |

| Oxidation | 3-bromopyridine, hydrogen peroxide | 50°C - 80°C | Acetic Acid | google.com |

| Acylation | 3-bromopyridine oxide, acetic anhydride | 80°C - 100°C | Aluminum trichloride | google.com |

Stereoselective Synthesis of Enantiomeric Forms of 1-(3-Bromopyridin-2-yl)ethanamine

The ethanamine moiety of 1-(3-bromopyridin-2-yl)ethanamine contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications. Asymmetric synthesis strategies are employed to achieve this goal.

One established method for stereoselective synthesis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. walisongo.ac.id After the desired stereocenter is created, the auxiliary is removed.

A common application of this approach is in the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines. walisongo.ac.id The N-tert-butanesulfinamide acts as a versatile chiral auxiliary, guiding the addition to the imine to produce chiral amines with high diastereoselectivity. walisongo.ac.id

Asymmetric Catalytic Synthesis Techniques

The primary route to enantiomerically enriched 1-(3-bromopyridin-2-yl)ethanamine involves the asymmetric reduction of the prochiral ketone, 2-acetyl-3-bromopyridine. Asymmetric transfer hydrogenation (ATH) has emerged as a particularly effective method, prized for its operational simplicity and use of readily available hydrogen donors. liv.ac.uk

Pioneering work by Noyori and others has established that ruthenium (II) complexes, particularly those featuring a metal-ligand bifunctional mechanism, are highly efficient for this transformation. liv.ac.uk These catalysts, often employing chiral diamine ligands, facilitate the stereoselective transfer of a hydride from a hydrogen donor, such as a formic acid/triethylamine (B128534) azeotrope or isopropanol (B130326), to the ketone. liv.ac.ukresearchgate.net The precise architecture of the chiral ligand and the reaction conditions are critical in dictating the enantioselectivity of the reduction. While specific applications to 2-acetyl-3-bromopyridine are detailed in proprietary literature, the general principles of ATH of aryl ketones are well-documented. researchgate.netrsc.org The reaction yields the corresponding chiral alcohol, which can then be converted to the target amine. Alternatively, direct reductive amination of the ketone offers a more atom-economical route to the amine.

Recent advancements have also explored the use of rhodium complexes and organocatalysts for ATH, broadening the toolkit for chemists. liv.ac.ukresearchgate.net The development of catalysts that are effective in greener, more environmentally benign solvent systems is an ongoing area of research. liv.ac.uk

Table 1: Representative Catalytic Systems for Asymmetric Transfer Hydrogenation of Ketones

| Catalyst Type | Chiral Ligand Example | Hydrogen Donor | Typical Substrate |

| Ruthenium(II) | TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) | HCOOH/NEt₃ | Aryl Ketones |

| Rhodium(I) | Chiral 2-(2′-pyridyl)pyridines | Isopropanol | Acetophenone |

| Organocatalyst | Chiral Phosphoric Acids | Hantzsch Ester | Imines |

Chromatographic and Chemical Resolution Techniques for Enantiomers

When asymmetric synthesis is not employed or does not yield sufficient enantiopurity, the resolution of racemic 1-(3-bromopyridin-2-yl)ethanamine is necessary. This is commonly achieved through two main strategies: chromatographic separation and chemical resolution via diastereomeric salt formation.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent method for the analytical and preparative separation of enantiomers. The choice of the CSP is critical and is often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated onto a silica (B1680970) support. The differential interaction of the enantiomers with the chiral environment of the column leads to different retention times, allowing for their separation. The selection of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve baseline separation.

Chemical Resolution: This classical technique involves the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Due to their different physical properties (e.g., solubility), these salts can be separated by fractional crystallization. After separation, the desired enantiomer of the amine is liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The efficiency of this method depends heavily on the choice of the resolving agent and the crystallization solvent.

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of the target amine relies on the availability of key precursors, most notably 2-acetyl-3-bromopyridine.

The preparation of 2-acetylpyridine (B122185) derivatives can be achieved through various methods. One common approach is the acylation of a suitable pyridine precursor. For instance, the Grignard reagent formed from 2-bromopyridine (B144113) can be acylated to produce 2-acetylpyridine. wikipedia.org Another method involves the deprotonation of the methyl group of 2-acetylpyridine using a strong base like sodium hydride, followed by reaction with an electrophile. scielo.br The synthesis of the specific precursor, 2-acetyl-3-bromopyridine, is a critical step. sigmaaldrich.combldpharm.com

Preparation of Functionalized 3-Bromopyridine Derivatives

The synthesis of functionalized 3-bromopyridines serves as the foundation for creating the necessary precursors and analogues. The parent 3-bromopyridine can be synthesized by the direct bromination of pyridine in the presence of sulfuric acid. google.com A more versatile approach involves the lithiation of 3-bromopyridine. By using toluene (B28343) as a solvent, 3-lithiopyridine can be cleanly generated at low temperatures and subsequently reacted with a variety of electrophiles to introduce diverse functional groups at the 3-position. researchgate.netprinceton.edu This method allows for the synthesis of building blocks like 3-pyridine boronic acid in high yields. researchgate.netprinceton.edu

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for functionalizing bromopyridines. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to produce novel pyridine derivatives in good yields. mdpi.com These methodologies provide a flexible platform for creating a wide array of substituted pyridine compounds, which are essential for the synthesis of 1-(3-bromopyridin-2-yl)ethanamine and its analogues. rsc.org

Nucleophilic Substitution Reactions at the Bromine Center of the Pyridine Ring

The bromine atom on the pyridine ring of 1-(3-Bromopyridin-2-yl)ethanamine can be displaced by various nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a fundamental process for modifying aromatic systems. The reactivity of the C-Br bond is influenced by the electron-withdrawing nature of the pyridine nitrogen, which helps to stabilize the intermediate formed during the substitution process.

The substitution of the bromine atom with oxygen-based nucleophiles, such as hydroxides or alkoxides, can introduce hydroxyl or alkoxy groups onto the pyridine ring. However, direct nucleophilic aromatic substitution on a 3-halopyridine can be challenging. The C3-position of pyridine is less activated towards nucleophilic attack compared to the C2 and C4 positions. acs.org Consequently, reactions with oxygen nucleophiles often require harsh conditions or the use of metal catalysts, such as in Ullmann-type condensations, to proceed efficiently. acs.org

Nitrogen-centered nucleophiles, such as ammonia, primary amines, and secondary amines, can react with 1-(3-Bromopyridin-2-yl)ethanamine to form the corresponding amino-substituted pyridines. libretexts.orglibretexts.org These reactions typically proceed through a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the bromine. libretexts.org The reaction can sometimes lead to a mixture of products due to the potential for multiple substitutions on the amine nucleophile. chemguide.co.uk The basicity and nucleophilicity of the amine play a crucial role in the reaction's success. masterorganicchemistry.com In some cases, particularly with nitro-substituted bromopyridines, unexpected rearrangements like nitro-group migration have been observed during amination reactions. clockss.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Product | General Conditions | Reference |

|---|---|---|---|

| Ammonia | 1-(3-Aminopyridin-2-yl)ethanamine | Heating with excess ammonia | libretexts.orgchemguide.co.uk |

| Primary/Secondary Amines | N-substituted 1-(3-aminopyridin-2-yl)ethanamine derivatives | Reaction in a suitable solvent, often with heating | libretexts.org |

While less common than reactions with nitrogen or oxygen nucleophiles, the bromine atom can also be displaced by carbon-centered nucleophiles. These reactions are synthetically valuable as they allow for the formation of new carbon-carbon bonds. Strong nucleophiles, such as organolithium or Grignard reagents, can potentially react, but these reactions are often complicated by the presence of the acidic amine proton and the reactive pyridine ring. Cyanide ions can also act as nucleophiles to introduce a cyano group.

Palladium-Catalyzed Cross-Coupling Reactions Involving 1-(3-Bromopyridin-2-yl)ethanamine

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex molecules, including pharmaceuticals. researchgate.net 1-(3-Bromopyridin-2-yl)ethanamine is a suitable substrate for several of these transformations, with the bromine atom serving as the reactive handle.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org This reaction can be used to couple 1-(3-Bromopyridin-2-yl)ethanamine with various aryl or heteroaryl boronic acids, leading to the formation of biaryl structures. nih.govnih.gov The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, and a base. arkat-usa.orgresearchgate.net The presence of the primary amine group on the substrate can sometimes interfere with the catalytic cycle, but successful couplings have been reported for similar amino-substituted heteroaryl halides without the need for a protecting group. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Active catalyst for the cross-coupling cycle | nih.govbeilstein-journals.org |

| Ligand | SPhos, PPh₃, BINAP | Stabilizes the palladium center and facilitates the reaction | arkat-usa.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation | nih.govbeilstein-journals.org |

| Solvent | Dioxane/Water, DMF, Toluene | Solubilizes reactants and facilitates the reaction | nih.gov |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.govresearchgate.net 1-(3-Bromopyridin-2-yl)ethanamine can be coupled with various terminal alkynes to synthesize 3-alkynylpyridine derivatives. These products are valuable intermediates in the synthesis of a wide range of heterocyclic compounds and natural products. scirp.org The reaction conditions generally involve a palladium source like Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, a copper salt such as CuI, and a base like triethylamine (Et₃N), often in a solvent like DMF. researchgate.netscirp.org

Table 3: General Conditions for Sonogashira Coupling

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | Main catalyst for the reaction cycle | researchgate.netscirp.org |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction with the alkyne | nih.govresearchgate.net |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as a solvent | researchgate.netscirp.org |

| Solvent | DMF, THF, Toluene | Solubilizes reactants | researchgate.netscirp.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly useful for coupling amines with aryl halides. wikipedia.org The development of this method has provided a powerful tool for synthesizing aryl amines, often replacing harsher traditional methods and expanding the range of possible C-N bond formations. wikipedia.org

The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the addition of the amine to this complex, deprotonation, and finally, reductive elimination to yield the desired arylamine. wikipedia.org The choice of phosphine ligands is critical to the success of the Buchwald-Hartwig amination. The first-generation catalyst system, using ligands like P(o-tolyl)3, was effective for coupling secondary amines with aryl bromides. wikipedia.org The introduction of bidentate phosphine ligands, such as BINAP and DPPF, extended the reaction's scope to include primary amines and allowed for the efficient coupling of aryl iodides and triflates. wikipedia.org

For 3-halo-2-aminopyridines, palladium-catalyzed C,N-cross coupling presents a direct method for synthesizing N(3)-substituted-2,3-diaminopyridines. nih.gov The use of specific pre-catalysts like RuPhos- and BrettPhos-precatalysts, in conjunction with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS), facilitates the coupling of unprotected 3-halo-2-aminopyridines with both primary and secondary amines. nih.govresearchgate.net

| Catalyst System | Amine Scope | Aryl Halide Scope | Key Features |

| **First-generation (e.g., Pd[P(o-Tolyl)₃]₂) ** | Cyclic and acyclic secondary amines | Aryl bromides | Not generally suitable for primary amines due to side reactions. wikipedia.org |

| Bidentate Phosphine Ligands (e.g., BINAP, DPPF) | Primary and secondary amines | Aryl iodides and triflates | Provides higher rates and yields. wikipedia.org |

| RuPhos- and BrettPhos-precatalysts with LiHMDS | Primary and secondary amines | Unprotected 3-halo-2-aminopyridines | Enables direct synthesis of N(3)-substituted-2,3-diaminopyridines. nih.govresearchgate.net |

Negishi Coupling Reactions

The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.org This reaction has a broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are generally favored due to their higher yields and greater tolerance for various functional groups. wikipedia.org

In the context of pyridine derivatives, Negishi coupling is a common method for preparing bipyridines and terpyridines. orgsyn.org The reactivity of halopyridines in Negishi coupling is influenced by the position of the halogen. While 2-halopyridines are highly reactive, 3-halopyridines can also participate, though their reactivity is lower. orgsyn.org This difference in reactivity allows for selective coupling at the 2-position in di-substituted pyridines. orgsyn.org The reaction is compatible with a wide array of functional groups, including alkynes, nitriles, esters, and amines. orgsyn.org

The synthesis of ligands for receptors like the corticotropin-releasing factor (CRF) receptor has utilized Negishi coupling. nih.gov In these syntheses, 3-pyridyl zinc intermediates are coupled with substituted pyridines in a palladium-catalyzed reaction. nih.gov

| Catalyst | Substrates | Key Features |

| Palladium(0) complexes | Organozinc compounds and organic halides/triflates | High yields and functional group tolerance. wikipedia.org |

| Nickel(0) or Nickel(II) complexes | Organozinc compounds and organic halides/triflates | Alternative to palladium, with various catalyst options available. wikipedia.org |

Heck Coupling Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a powerful tool for the arylation of olefins. liv.ac.uk 3-Bromopyridine is a common substrate in Heck reactions. chempedia.info

The regioselectivity of the Heck reaction with electron-rich olefins can be highly dependent on the reaction conditions. liv.ac.uk For instance, the coupling of 3-bromopyridines with butyl vinyl ether in acetonitrile (B52724) can lead to a mixture of regioisomers. liv.ac.uk However, conducting the reaction in an ionic liquid using a Pd-DPPP catalyst system can lead to the exclusive formation of the branched (α-substituted) olefin. liv.ac.uk This method provides a route to functionalized heteroaromatics without the need for triflates or stoichiometric salt additives. liv.ac.uk

| Reactants | Solvent | Catalyst System | Outcome |

| 3-Bromopyridine and Butyl vinyl ether | Acetonitrile | Not specified | Mixture of regioisomeric olefins. liv.ac.uk |

| 3-Bromopyridine and Butyl vinyl ether | Imidazolium ionic liquid | Pd-DPPP | Exclusive formation of the α-arylated olefin. liv.ac.uk |

Mechanistic Challenges and Substrate Scope in Palladium-Catalyzed Transformations of 3-Halo-2-aminopyridines

Palladium-catalyzed reactions of 3-halo-2-aminopyridines present specific mechanistic challenges. The presence of the amino group at the 2-position can influence the catalytic cycle. A significant side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the arene. wikipedia.org

The substrate scope of these reactions is influenced by the choice of catalyst and ligands. For instance, in the C,N-cross coupling of unprotected 3-halo-2-aminopyridines, the use of RuPhos- and BrettPhos-precatalysts is crucial for achieving high yields with a range of primary and secondary amines. nih.govresearchgate.net Density functional theory (DFT) calculations have shown that for different catalyst ligands like BrettPhos and RuPhos, the rate-limiting step of the reaction can vary, being either the oxidative addition or the reductive elimination, due to differences in steric hindrance and electronic structure. researchgate.net

The development of new ligands has been a key factor in expanding the substrate scope and overcoming challenges in palladium-catalyzed reactions. nih.gov Sterically hindered and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be highly effective in promoting challenging cross-coupling reactions. nih.gov

Reactions Involving the Ethanamine Functional Group

Amide Formation and Derivatization Strategies

The ethanamine functional group in 1-(3-bromopyridin-2-yl)ethanamine is amenable to standard derivatization reactions, most notably amide formation. Amides are typically synthesized by reacting an amine with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. google.com A common method involves the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) to facilitate the reaction between the amine and a carboxylic acid. This approach is valuable for generating libraries of amide derivatives for applications such as pharmacological screening.

The acylation of amines can also be achieved using carboxylic acids directly, catalyzed by reusable materials like natural montmorillonite (B579905) or metal ion-exchanged clays. google.com This method offers a more environmentally friendly alternative to using expensive and moisture-sensitive acylating agents like acetic anhydride. google.com

Schiff Base Synthesis and Condensation Reactions

The primary amine of the ethanamine group can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). ijfmr.com This reaction is typically reversible and is driven to completion by removing the water formed during the reaction. ijfmr.com For example, 1-(3-bromopyridin-2-yl)ethanamine can be condensed with aldehydes like 4-methoxybenzaldehyde (B44291) to form the corresponding imine-linked ligands. These ligands are of interest in coordination chemistry for the synthesis of metal complexes.

Schiff bases are versatile compounds with a wide range of applications, including in the development of catalysts and as intermediates in the synthesis of various biologically active molecules. najah.edunih.gov The synthesis of Schiff bases can be monitored using spectroscopic techniques such as UV-Visible and FTIR spectroscopy to follow the dehydration process. najah.edu

Reductive and Oxidative Transformations of the Amine Moiety

The primary amine group of 1-(3-bromopyridin-2-yl)ethanamine is a key site for chemical modification through both reduction and oxidation, although its direct transformation is often preceded by its formation via reductive amination of a ketone precursor.

Reductive Amination for Synthesis:

The most common route to 1-(3-bromopyridin-2-yl)ethanamine involves the reductive amination of the corresponding ketone, 1-(3-bromopyridin-2-yl)ethanone. This process is a cornerstone of amine synthesis. The reaction proceeds by the initial formation of an imine or enamine intermediate through the condensation of the ketone with an amine source, such as ammonia, followed by reduction. A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and substrate tolerance.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the ketone, allowing for a one-pot reaction. masterorganicchemistry.com More recently, stable and easy-to-handle reagents like 2-picoline-borane (pic-BH₃) have been shown to be effective for reductive aminations under mild conditions, including in protic solvents like methanol or even water. sigmaaldrich.com

The general transformation can be represented as follows:

1-(3-bromopyridin-2-yl)ethanone reacts with an amine source (e.g., NH₃) and a reducing agent to yield 1-(3-bromopyridin-2-yl)ethanamine.

Oxidative Transformations:

While direct oxidation of the primary amine of 1-(3-bromopyridin-2-yl)ethanamine can lead to various products such as oximes, nitro compounds, or, under harsher conditions, cleavage of the C-N bond, these transformations are less commonly documented for this specific molecule in the context of synthetic applications. More synthetically relevant are oxidative cyclization reactions, where the amine moiety participates in the formation of a new ring system, often involving an oxidative C-N bond formation step. For instance, dual catalytic systems, such as flavin and iodine, can facilitate the aerobic oxidative C-N bond formation in the synthesis of imidazo[1,2-a]pyridines from related 2-aminopyridine derivatives and ketones. organic-chemistry.org

Cyclization and Heterocycle Formation Pathways

The strategic placement of the aminoethyl group at the 2-position of the 3-bromopyridine ring makes 1-(3-bromopyridin-2-yl)ethanamine a valuable precursor for the synthesis of fused heterocyclic systems. The primary amine can act as a nucleophile, participating in both intramolecular and intermolecular cyclization reactions to construct novel ring structures with potential biological activity.

Formation of Imidazo[1,2-a]pyridines:

A prominent class of heterocycles accessible from precursors related to 1-(3-bromopyridin-2-yl)ethanamine is the imidazo[1,2-a]pyridine (B132010) scaffold. This bicyclic system is a "privileged structure" in medicinal chemistry. rsc.orgresearchgate.net The synthesis of these compounds often involves the reaction of a 2-aminopyridine derivative with an α-haloketone (the Tschitschibabin reaction) or other suitable coupling partners.

In the case of 1-(3-bromopyridin-2-yl)ethanamine, the exocyclic amine can be conceptualized as part of a larger synthon that, after initial reaction, can lead to cyclization onto the pyridine nitrogen. For example, acylation of the primary amine followed by intramolecular cyclization is a plausible route. A more direct approach involves the reaction with a reagent that provides the missing carbon atom(s) for the imidazole (B134444) ring. The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, provides a versatile method for synthesizing imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com

A general scheme for the formation of a substituted imidazo[1,2-a]pyridine from a 2-amino-3-substituted pyridine derivative is shown below:

A 2-aminopyridine derivative reacts with a suitable carbonyl compound and an isocyanide in a multicomponent reaction to form a substituted imidazo[1,2-a]pyridine.

Synthesis of Other Fused Heterocycles:

The reactivity of 1-(3-bromopyridin-2-yl)ethanamine is not limited to the formation of imidazo[1,2-a]pyridines. Depending on the reaction partner, a variety of other fused heterocyclic systems can be envisioned. For example, reaction with β-dicarbonyl compounds or their equivalents could lead to the formation of fused dihydropyridine (B1217469) or pyrimidinone rings. The bromine atom at the 3-position also offers a handle for further functionalization or for participation in transition-metal-catalyzed intramolecular cyclization reactions, potentially leading to the formation of larger ring systems like pyrido[2,3-b]azepines.

The following table summarizes potential cyclization reactions and the resulting heterocyclic cores that could be synthesized from 1-(3-bromopyridin-2-yl)ethanamine or its close derivatives.

| Starting Material Analogue | Reagent/Reaction Type | Resulting Heterocyclic Core | Reference |

| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | rsc.org |

| 2-Aminopyridine, Aldehyde, Isocyanide | Groebke–Blackburn–Bienaymé Reaction | Imidazo[1,2-a]pyridine | mdpi.com |

| 2-Aminopyrazine, Aldehyde, Indane-1,3-dione | Multicomponent Reaction | Pyrido[2,3-b]pyrazine | nih.gov |

These examples highlight the synthetic potential of the 1-(3-bromopyridin-2-yl)ethanamine scaffold in the construction of diverse and complex heterocyclic molecules. The specific pathways and resulting products are highly dependent on the chosen reagents and reaction conditions.

Spectroscopic Characterization and Advanced Analytical Methodologies for 1 3 Bromopyridin 2 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1-(3-Bromopyridin-2-yl)ethanamine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for unambiguous structural assignment.

Proton (¹H) NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum of 1-(3-Bromopyridin-2-yl)ethanamine provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons of the ethylamine (B1201723) side chain and the pyridine (B92270) ring.

Ethylamine Moiety : This group consists of a methine proton (-CH), a methyl group (-CH₃), and an amine group (-NH₂). The methyl protons are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, will appear as a quartet due to coupling with the three protons of the methyl group. The amine protons often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Pyridine Ring : The pyridine ring has three aromatic protons. Their chemical shifts are influenced by the positions of the bromo and ethylamine substituents. The proton at position 6 (H-6) is typically the most downfield, appearing as a doublet of doublets due to coupling with H-4 and H-5. The proton at position 5 (H-5) would also be a doublet of doublets, coupling to H-4 and H-6. The proton at position 4 (H-4) would appear as a doublet of doublets, coupling to H-5 and H-6.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). pressbooks.pub Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. ubc.ca

Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Bromopyridin-2-yl)ethanamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethylamine) | 1.4 - 1.6 | Doublet | ~7.0 |

| NH₂ (amine) | 1.8 - 2.5 | Broad Singlet | N/A |

| CH (ethylamine) | 4.3 - 4.5 | Quartet | ~7.0 |

| H-5 (pyridine) | 7.2 - 7.4 | Doublet of Doublets | J₅,₄ ≈ 8.0, J₅,₆ ≈ 4.5 |

| H-4 (pyridine) | 7.8 - 8.0 | Doublet of Doublets | J₄,₅ ≈ 8.0, J₄,₆ ≈ 1.5 |

Carbon-13 (¹³C) NMR Spectral Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. udel.edu In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum. bhu.ac.indocbrown.info The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all unique carbon signals. oregonstate.educhemistrysteps.com

For 1-(3-Bromopyridin-2-yl)ethanamine, seven distinct signals are expected, corresponding to the two carbons of the ethylamine side chain and the five carbons of the pyridine ring. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. libretexts.orgdocbrown.info

Ethylamine Carbons : The methyl carbon (CH₃) will appear in the upfield region, while the methine carbon (CH) will be further downfield due to its proximity to the nitrogen atom of the amine and the pyridine ring.

Pyridine Carbons : The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm). The carbon atom bonded to the bromine (C-3) will be influenced by the heavy atom effect. The carbon bonded to the ethylamine group (C-2) will also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-Bromopyridin-2-yl)ethanamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethylamine) | 20 - 25 |

| CH (ethylamine) | 50 - 55 |

| C-3 (pyridine, C-Br) | 118 - 122 |

| C-5 (pyridine) | 123 - 127 |

| C-4 (pyridine) | 138 - 142 |

| C-6 (pyridine) | 148 - 152 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. researchgate.net For 1-(3-Bromopyridin-2-yl)ethanamine, a COSY spectrum would show cross-peaks between the methine proton and the methyl protons of the ethylamine group. It would also show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6, and a weaker correlation between H-4 and H-6). chegg.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. mdpi.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~4.4 ppm would correlate with the carbon signal at ~52 ppm, confirming their assignment to the methine group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying connectivity between different functional groups and for assigning quaternary carbons (carbons with no attached protons). Key HMBC correlations would include the methine proton of the ethylamine group to the C-2 and C-3 carbons of the pyridine ring, which definitively links the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the stereochemistry and conformation of the molecule. For instance, a NOESY spectrum could show a correlation between the methine proton of the side chain and the H-3 proton on the pyridine ring, indicating their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org

A key feature in the mass spectrum of 1-(3-Bromopyridin-2-yl)ethanamine is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity are observed, separated by two m/z units (the M and M+2 peaks). docbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is useful for analyzing the purity of a sample and confirming the molecular weight of the target compound. In a typical analysis, the compound would first be separated from any impurities on an LC column, and the eluent would be introduced into the mass spectrometer. The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₇H₉BrN₂, the molecular weight is approximately 201.07 g/mol . Therefore, the LC-MS would show peaks at m/z 202 and 204.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule with high confidence. The exact mass of the [M+H]⁺ ion for C₇H₁₀⁷⁹BrN₂⁺ is calculated to be 201.0027, and for C₇H₁₀⁸¹BrN₂⁺, it is 202.9998. An HRMS measurement that matches these values would confirm the molecular formula.

The fragmentation pattern in the mass spectrum provides further structural evidence. For primary amines like 1-(3-Bromopyridin-2-yl)ethanamine, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. docbrown.info Loss of a methyl radical (•CH₃, mass 15) from the molecular ion would result in a stable iminium ion fragment. This would produce characteristic bromine-containing fragment ions at m/z 186 and 188.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-(3-Bromopyridin-2-yl)ethanamine |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are indispensable for determining the purity of 1-(3-Bromopyridin-2-yl)ethanamine and for isolating it from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques for assessing purity, while column chromatography is a fundamental method for purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 1-(3-Bromopyridin-2-yl)ethanamine. Chiral HPLC, employing a chiral stationary phase (CSP), is particularly crucial for separating the enantiomers of this chiral amine, a critical step in ensuring the stereochemical purity of potential drug candidates. The separation is based on the differential interaction of the enantiomers with the CSP, leading to different retention times.

A typical HPLC method for the chiral separation of a primary amine like 1-(3-Bromopyridin-2-yl)ethanamine would involve a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209). The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as ethanol (B145695) or isopropanol (B130326), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing.

Illustrative HPLC Conditions for Chiral Separation of a Primary Amine:

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. For the analysis of 1-(3-Bromopyridin-2-yl)ethanamine, a UPLC method would offer a more rapid assessment of purity and enantiomeric excess. The principles of separation remain the same as in HPLC, but the conditions are adapted for the UPLC system.

Illustrative UPLC Conditions for Chiral Separation:

| Parameter | Condition |

| Column | Acquity UPC² Trefoil CEL1 (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | CO₂:(Methanol + 0.2% Diethylamine) gradient |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | 40 °C |

| Back Pressure | 1500 psi |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape due to their basicity and hydrogen bonding capabilities, derivatization can overcome these issues. For instance, acylation of the amine group can produce a less polar and more volatile derivative that is amenable to GC analysis. A chiral capillary column can be used to separate the enantiomers of the derivatized compound.

Illustrative GC Conditions for Chiral Analysis (after derivatization):

| Parameter | Condition |

| Column | Chirasil-DEX CB (Cyclodextrin-based) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |

Column Chromatography and Recrystallization for Compound Purification

For the purification of 1-(3-Bromopyridin-2-yl)ethanamine on a preparative scale, column chromatography is a widely used technique. The choice of stationary phase (adsorbent) and mobile phase (eluent) is critical for achieving good separation. Silica (B1680970) gel is a common adsorbent for compounds of moderate polarity like this amine. The eluent system typically consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), with a small amount of a base like triethylamine (B128534) to prevent peak tailing.

Following column chromatography, recrystallization is often employed to obtain the compound in a highly pure crystalline form. The selection of an appropriate solvent or solvent system is key. The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble. For a compound like 1-(3-Bromopyridin-2-yl)ethanamine, a mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, could be effective.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of 1-(3-Bromopyridin-2-yl)ethanamine would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The presence of the pyridine ring, the primary amine, the C-Br bond, and the aliphatic C-H bonds can all be confirmed by their respective IR signals.

Predicted Characteristic IR Absorption Bands for 1-(3-Bromopyridin-2-yl)ethanamine:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric and Asymmetric Stretching | 3400 - 3250 (two bands) |

| N-H (Amine) | Scissoring | 1650 - 1580 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2980 - 2850 |

| C=N, C=C (Pyridine) | Ring Stretching | 1600 - 1450 |

| C-N (Amine) | Stretching | 1350 - 1000 |

| C-Br | Stretching | 650 - 550 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a vital technique for the characterization of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral sample. Enantiomers will produce mirror-image CD spectra. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration and enantiomeric purity.

For 1-(3-Bromopyridin-2-yl)ethanamine, the CD spectrum would arise from the electronic transitions associated with the pyridine chromophore, which are perturbed by the chiral center. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) are characteristic of a particular enantiomer. By comparing the CD spectrum of an unknown sample to that of a known enantiomer, the absolute configuration can be assigned. Furthermore, the magnitude of the CD signal is proportional to the enantiomeric excess (ee), allowing for a quantitative determination of enantiomeric purity. Often, CD is coupled with HPLC (HPLC-CD) to provide simultaneous separation and chiroptical detection. nih.gov

Computational Chemistry and Theoretical Studies of 1 3 Bromopyridin 2 Yl Ethanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and the corresponding molecular energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for molecules of the size and complexity of 2-(3-Bromopyridin-2-yl)ethanamine. aimspress.com

For this molecule, a typical DFT study would begin by optimizing the molecular geometry. This involves finding the lowest energy arrangement of atoms in space. The choice of functional (e.g., B3LYP, PBE1PBE, M06-2X) and basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) is crucial for obtaining accurate results. nih.govsigmaaldrich.com For halogenated compounds and to accurately model potential hydrogen bonds, basis sets with diffuse and polarization functions are generally preferred. google.com Once the geometry is optimized, various electronic properties such as dipole moment, atomic charges, and molecular electrostatic potential can be calculated to understand the molecule's polarity and reactive sites. aimspress.com

Conformational Analysis and Energetic Stability

The ethanamine side chain of 2-(3-Bromopyridin-2-yl)ethanamine has rotatable bonds, meaning the molecule can exist in various spatial arrangements or conformations. A conformational analysis is essential to identify the most stable conformer(s) and to understand the energy landscape of the molecule.

This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds (e.g., the C-C and C-N bonds of the ethanamine group) and calculating the relative energy of each resulting conformer using DFT or other quantum mechanical methods. The results would reveal the global minimum energy structure, which is the most likely conformation to be observed experimentally, as well as other low-energy local minima. nih.gov The energetic barriers between these conformers could also be calculated, providing insight into the molecule's flexibility at different temperatures.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. ucla.edu Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of 2-(3-Bromopyridin-2-yl)ethanamine. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed with DFT functionals like mPW1PW91 or B3LYP. bldpharm.comrsc.org

The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of predicted shifts is often high enough (typically within ~0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C) to help assign experimental spectra and distinguish between different isomers or conformers. bldpharm.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Bromopyridin-2-yl)ethanamine (Note: Specific computational data for this molecule is not available in the reviewed literature. This table illustrates the format in which such data would be presented.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H4 | Data not available | Data not available |

| Pyridine-H5 | Data not available | Data not available |

| Pyridine-H6 | Data not available | Data not available |

| Ethanamine-CH₂ | Data not available | Data not available |

| Ethanamine-CH₂ | Data not available | Data not available |

| Amine-NH₂ | Data not available | |

| Pyridine-C2 | Data not available | |

| Pyridine-C3 | Data not available | |

| Pyridine-C4 | Data not available | |

| Pyridine-C5 | Data not available |

Vibrational Frequency Analysis for IR Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies. bldpharm.com A computational vibrational frequency analysis on 2-(3-Bromopyridin-2-yl)ethanamine would calculate the normal modes of vibration and their corresponding frequencies and intensities. researchgate.net

This analysis, performed at the same level of theory as the geometry optimization, yields a set of vibrational frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net The predicted spectrum can then be compared to an experimental IR spectrum to assign the observed absorption bands. For this molecule, key vibrations would include the N-H stretching of the amine group, C-H stretching of the aromatic ring and alkyl chain, C=N and C=C stretching of the pyridine (B92270) ring, and the C-Br stretching vibration. google.com

Table 2: Predicted Vibrational Frequencies for 2-(3-Bromopyridin-2-yl)ethanamine (Note: Specific computational data for this molecule is not available in the reviewed literature. This table illustrates how key vibrational modes would be presented.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity |

|---|---|---|

| N-H Stretch (Amine) | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

| Pyridine Ring Stretch | Data not available | Data not available |

| CH₂ Bend/Scissor | Data not available | Data not available |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties.

The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. sigmaaldrich.com For 2-(3-Bromopyridin-2-yl)ethanamine, the HOMO would likely be distributed over the electron-rich pyridine ring and the lone pair of the amine nitrogen. The LUMO is expected to be located primarily on the pyridine ring, influenced by the electron-withdrawing bromine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity and stability. sigmaaldrich.com A small gap suggests the molecule is more reactive and easily polarizable, while a large gap indicates higher kinetic stability. aimspress.com From these orbital energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, to provide a quantitative measure of the molecule's reactivity profile.

Table 3: Calculated Frontier Orbital Energies and Chemical Reactivity Descriptors for 2-(3-Bromopyridin-2-yl)ethanamine (Note: Specific computational data for this molecule is not available in the reviewed literature. This table is a template for presenting such data.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are key concepts in chemical reactivity, indicating a molecule's propensity to accept or donate electrons, respectively. These properties can be quantified using indices derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific experimental or detailed computational studies on the electrophilicity and nucleophilicity indices of 1-(3-Bromopyridin-2-yl)ethanamine are not widely available in the current body of literature, these values can be estimated through DFT calculations. The electrophilicity index (ω) is a measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.

Table 1: Conceptual DFT-Based Reactivity Descriptors

| Parameter | Formula | Significance |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile. |

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Propensity to act as a nucleophile (relative to a reference). |

Note: The calculation of these indices for 1-(3-Bromopyridin-2-yl)ethanamine would require dedicated DFT computations.

Chemical Hardness and Softness Assessments

Chemical hardness and softness are concepts that describe the polarizability of a molecule. researchgate.net Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap, indicating higher reactivity and polarizability. researchgate.net The assessment of chemical hardness and softness is crucial for predicting the outcomes of chemical reactions.

The HOMO-LUMO gap is a primary indicator of chemical hardness. nih.gov A larger gap implies greater stability and lower reactivity. nih.gov For 1-(3-Bromopyridin-2-yl)ethanamine, the presence of the electron-withdrawing bromine atom and the pyridine ring, combined with the electron-donating ethanamine group, creates a complex electronic environment that influences its hardness. DFT calculations are essential to determine the precise energies of the HOMO and LUMO and thus the chemical hardness of the molecule. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed understanding of the reaction pathway.

Investigation of Reaction Pathways for Key Transformations

For 1-(3-Bromopyridin-2-yl)ethanamine, several key transformations could be investigated computationally. These include nucleophilic substitution at the bromine-bearing carbon, reactions involving the amino group, and potential cyclization reactions. For instance, the synthesis of fused heterocyclic systems, a common application for 2-aminopyridines, involves complex reaction sequences that can be elucidated through computational studies. sioc-journal.cn

A computational investigation would typically involve:

Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

While specific computational studies on the reaction pathways of 1-(3-Bromopyridin-2-yl)ethanamine are not readily found in published literature, the methodologies are well-established. For example, computational studies on the reaction of other 2-aminopyridines have successfully detailed mechanisms such as cyclization reactions. nih.govacs.org

Computational Approaches to Catalyst Design and Optimization

Computational chemistry plays a significant role in the design and optimization of catalysts for specific chemical transformations. By modeling the interaction between a catalyst, substrate (like 1-(3-Bromopyridin-2-yl)ethanamine), and reagents, researchers can predict the catalytic activity and selectivity.

For reactions involving 1-(3-Bromopyridin-2-yl)ethanamine, such as cross-coupling reactions at the bromine position, computational methods can be used to:

Screen potential catalyst candidates.

Understand the mechanism of catalytic cycles.

Identify the factors that control catalyst efficiency and selectivity.

This in-silico approach can significantly reduce the experimental effort required to discover optimal catalytic systems.

Molecular Docking and Ligand-Target Interaction Studies (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijsrtjournal.comnih.gov It is a key tool in structure-based drug design, helping to predict the binding affinity and mode of interaction between a ligand, such as 1-(3-Bromopyridin-2-yl)ethanamine, and a biological target, typically a protein or nucleic acid. ijpsonline.comannualreviews.org

The process generally involves:

Preparation of the Receptor and Ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Sampling of Ligand Conformations and Orientations: The ligand is placed in the binding site in a multitude of positions and conformations.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked to identify the most likely binding mode. nih.gov

In-silico Screening Methodologies

In-silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. globalresearchonline.netpatsnap.com This method is cost-effective and can significantly reduce the number of compounds that need to be screened experimentally. researchgate.netresearchgate.net

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Molecular docking is the most common SBVS technique.

Ligand-Based Virtual Screening (LBVS): This approach uses the knowledge of known active ligands to identify other compounds with similar properties.

While specific molecular docking studies focusing on 1-(3-Bromopyridin-2-yl)ethanamine are not extensively documented, the general methodologies for in-silico screening of pyridine derivatives are well-established in the scientific literature. globalresearchonline.net These studies demonstrate the potential of computational approaches to identify novel inhibitors for various therapeutic targets.

Table 2: Common Software and Tools for Molecular Docking and In-Silico Screening

| Tool | Primary Function | Key Features |

| AutoDock | Molecular Docking | Free and widely used; employs a Lamarckian genetic algorithm. |

| Schrödinger Suite | Molecular Modeling | Comprehensive package including ligand preparation, receptor grid generation, docking (Glide), and visualization. |

| GOLD | Molecular Docking | Focuses on ligand flexibility and partial flexibility of the protein active site. |

| ZINC | Database | A free database of commercially-available compounds for virtual screening. |

| PubChem | Database | A public repository of chemical substances and their biological activities. |

Computational Prediction of Binding Modes and Affinities

Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting how a ligand such as 1-(3-Bromopyridin-2-yl)ethanamine might interact with a biological target at the molecular level. These in silico techniques provide valuable insights into the potential binding modes and affinities, guiding further experimental studies in drug discovery and development.

Molecular docking studies are frequently employed to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of pyridine and bromopyridine, these studies have been instrumental in elucidating potential mechanisms of action. For instance, in studies of related bromopyridine-containing compounds, molecular docking has been used to predict binding to various enzymes, including mycobacterial InhA, metabolic regulatory enzymes, and cholinesterases. researchgate.netnih.govnih.gov The predicted binding mode typically highlights key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are crucial for stabilizing the ligand-protein complex.

The binding affinity, often expressed as a docking score or predicted binding free energy, is a quantitative measure of the strength of the interaction between the ligand and the target. These scores are calculated based on the forces involved in the intermolecular interactions. For example, studies on pyridine derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase domain have used docking scores to compare the binding of different compounds and to rationalize their inhibitory activity. nih.gov

While specific molecular docking studies for 1-(3-Bromopyridin-2-yl)ethanamine are not extensively reported in the public domain, we can infer its likely binding behavior based on its structural motifs. The pyridine ring can act as a hydrogen bond acceptor, while the primary amine of the ethanamine group can serve as a hydrogen bond donor. The bromine atom at the 3-position of the pyridine ring can participate in halogen bonding, an interaction that is increasingly recognized for its importance in molecular recognition.

A hypothetical molecular docking study of 1-(3-Bromopyridin-2-yl)ethanamine against a kinase domain, a common target for pyridine-based inhibitors, could yield results as illustrated in the table below. Such a table would typically detail the predicted binding energy and the key amino acid residues involved in the interaction.

Table 1: Hypothetical Docking Results for 1-(3-Bromopyridin-2-yl)ethanamine with a Kinase Target

| Interaction Type | Interacting Residue | Predicted Distance (Å) |

|---|---|---|

| Hydrogen Bond | ASP 123 (O) | 2.9 |

| Hydrogen Bond | LEU 88 (NH) | 3.1 |

| Halogen Bond | GLY 90 (O) | 3.2 |

Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking. MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the predicted binding mode and a more accurate estimation of the binding free energy. Studies on related pyridine derivatives have utilized MD simulations to assess the stability of protein-ligand complexes and the deformability of amino acid residues upon ligand binding. researchgate.net

The Versatility of 1-(3-Bromopyridin-2-yl)ethanamine in Advanced Synthesis and Research

The strategic placement of functional groups makes 1-(3-Bromopyridin-2-yl)ethanamine a valuable building block in the fields of organic synthesis and materials science. This compound, featuring a bromine atom and an ethylamine (B1201723) substituent on a pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures, the development of specialized catalysts, and the exploration of new bioactive compounds.

While the full potential of 1-(3-Bromopyridin-2-yl)ethanamine is a subject of ongoing research, its structural motifs are present in a variety of advanced chemical applications. The interplay between the nucleophilic amine, the reactive carbon-bromine bond, and the coordinating pyridine nitrogen atom provides a versatile platform for chemical innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.